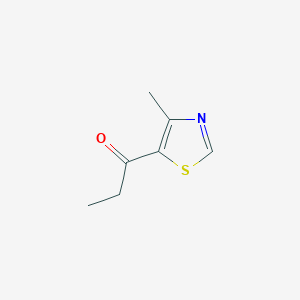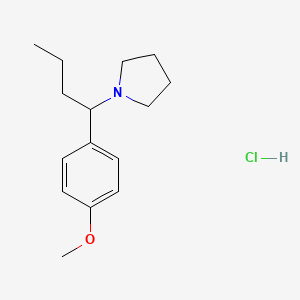![molecular formula C16H25ClN2O2 B13789294 5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)
5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride is a chemical compound known for its diverse applications in the fields of chemistry, biology, and medicine. It is structurally related to ropinirole, a well-known dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride typically involves the reaction of 2-aminobenzoxazine with dipropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
Aplicaciones Científicas De Investigación
5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride involves its interaction with dopamine receptors in the brain. It acts as an agonist at the D2 and D3 dopamine receptor subtypes, binding with higher affinity to D3 than to D2 or D4 receptors. This interaction stimulates the dopamine receptors, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ropinirole: A well-known dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Pramipexole: Another dopamine agonist with similar therapeutic applications.
Rotigotine: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Uniqueness
5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacological properties compared to other dopamine agonists. Its higher affinity for D3 receptors makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H25ClN2O2 |
|---|---|
Peso molecular |
312.83 g/mol |
Nombre IUPAC |
5-[2-(dipropylamino)ethyl]-1,4-dihydro-2,1-benzoxazin-3-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)20-17-15;/h5-7,17H,3-4,8-12H2,1-2H3;1H |
Clave InChI |
MESIDUNNOCBMDW-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CCC1=C2CC(=O)ONC2=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)



